

Validating the On-Target Effects of MM-589 Tfa: A Comparative Guide

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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15092683

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **MM-589 Tfa** with other inhibitors targeting the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. The data presented herein is intended to assist researchers in evaluating the on-target effects of **MM-589 Tfa** and its standing among alternative compounds.

Executive Summary

MM-589 Tfa is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction. It demonstrates strong binding affinity to WDR5 and effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex. In cellular assays, MM-589 exhibits potent and selective growth inhibition of leukemia cell lines harboring MLL translocations, outperforming earlier generation inhibitors. This guide provides a detailed comparison of its biochemical and cellular activity with other known WDR5-MLL inhibitors.

Data Presentation

Table 1: Biochemical Activity of WDR5-MLL Interaction Inhibitors

Compound	Target Binding (IC50/Kd)	MLL HMT Activity (IC50)	Reference(s)
MM-589	0.90 nM (IC50, WDR5)	12.7 nM	[1]
MM-401	< 1 nM (Ki, WDR5)	0.32 µM	
OICR-9429	93 nM (Kd, WDR5)	64 nM (Kdisp, WDR5-MLL)	
MM-102	2.4 nM (IC50, WDR5)	0.32 µM	[2][3][4][5]
WDR5-0103	450 nM (Kd, WDR5)	39 µM (at 0.125 µM MLL complex)	[2][6]

Table 2: Cellular Activity of WDR5-MLL Interaction Inhibitors

Compound	Cell Line	Activity (IC50)	Reference(s)
MM-589	MV4-11 (MLL-AF4)	0.25 µM	
MOLM-13 (MLL-AF9)	0.21 µM		
HL-60 (MLL-wildtype)	8.6 µM		
OICR-9429	T24	67.74 µM	
UM-UC-3	70.41 µM		
C16	GBM CSCs	0.4 - 6.6 µM	[7]

Experimental Protocols

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Assay

This assay quantitatively measures the methylation of a histone H3 peptide by the MLL1 complex. The inhibition of this activity by compounds like MM-589 is a key indicator of their on-target effect.

Materials:

- Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- Biotinylated Histone H3 (1-21) peptide substrate
- S-adenosyl-L-methionine (SAM)
- AlphaLISA anti-methylated histone antibody (conjugated to Acceptor beads)
- Streptavidin-coated Donor beads
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well white opaque microplates

Procedure:

- Compound Preparation: Serially dilute test compounds (e.g., **MM-589 Tfa**) in assay buffer to the desired concentrations.
- Enzyme Reaction:
 - Add 2.5 μ L of the MLL1 enzyme complex to each well.
 - Add 2.5 μ L of the test compound or vehicle control.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 5 μ L of a solution containing the biotinylated H3 peptide and SAM.
 - Incubate for a defined period (e.g., 60 minutes) at room temperature.
- Detection:
 - Stop the reaction by adding 5 μ L of AlphaLISA Acceptor beads.
 - Incubate for 60 minutes at room temperature in the dark.

- Add 10 μ L of Streptavidin Donor beads.
- Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the level of histone methylation.
- Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

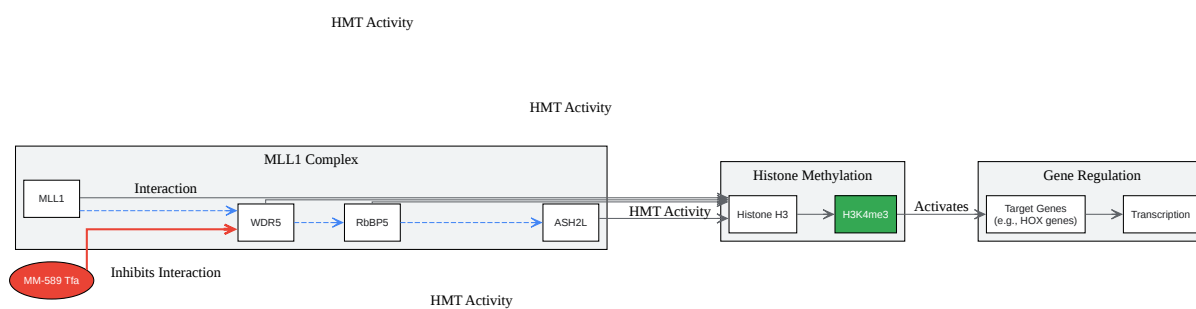
- Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
- 96-well clear-bottom microplates

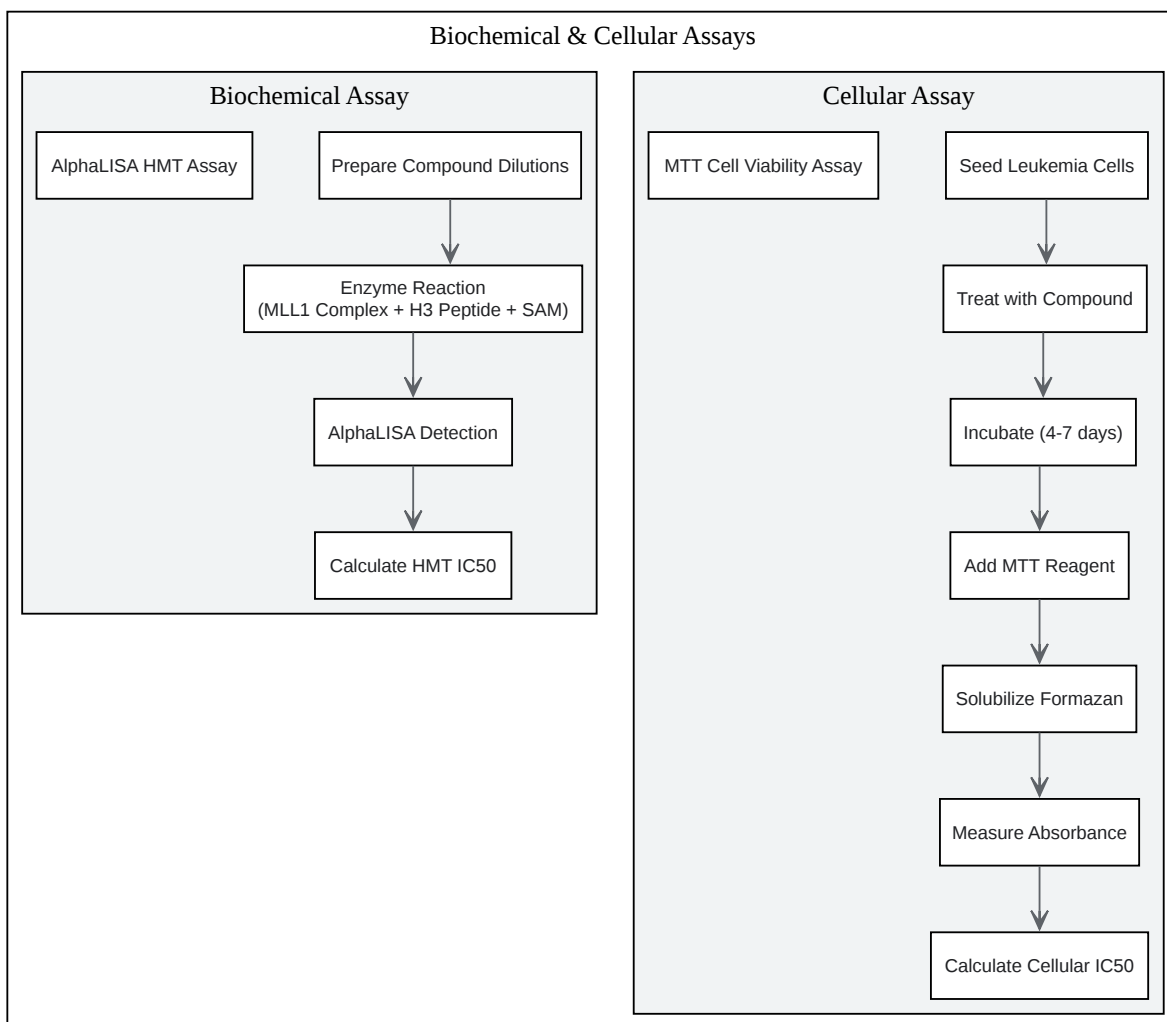
Procedure:

- Cell Seeding: Seed suspension cells (e.g., 1×10^5 cells/mL) in a 96-well plate at a volume of 100 μ L per well.
- Compound Treatment: Add serial dilutions of the test compound (e.g., **MM-589 Tfa**) to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for a specified duration (e.g., 4 or 7 days) at 37°C in a humidified 5% CO2 incubator.

- MTT Addition:
 - Centrifuge the plate at 1,000 x g for 5 minutes.
 - Carefully aspirate the supernatant.
 - Add 50 μ L of serum-free medium and 50 μ L of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C.
- Formazan Solubilization:
 - Centrifuge the plate to pellet the formazan crystals.
 - Aspirate the supernatant.
 - Add 150 μ L of the solubilization solution to each well.
 - Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations





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